molecular formula C8H13NO2 B13603993 2-(Methylamino)-1-(5-methyl-2-furyl)ethanol

2-(Methylamino)-1-(5-methyl-2-furyl)ethanol

Cat. No.: B13603993
M. Wt: 155.19 g/mol
InChI Key: SQSLSPLVQYMJTC-UHFFFAOYSA-N
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Description

2-(methylamino)-1-(5-methylfuran-2-yl)ethan-1-ol is an organic compound that features a furan ring substituted with a methyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-1-(5-methylfuran-2-yl)ethan-1-ol typically involves the reaction of 5-methylfurfural with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-1-(5-methylfuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(methylamino)-1-(5-methylfuran-2-yl)ethanone.

    Reduction: Formation of 2-(methylamino)-1-(5-methyltetrahydrofuran-2-yl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(methylamino)-1-(5-methylfuran-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(methylamino)-1-(5-methylfuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)-1-(5-methylfuran-2-yl)ethan-1-one
  • 2-(methylamino)-1-(5-methyltetrahydrofuran-2-yl)ethan-1-ol
  • 2-(ethylamino)-1-(5-methylfuran-2-yl)ethan-1-ol

Uniqueness

2-(methylamino)-1-(5-methylfuran-2-yl)ethan-1-ol is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-(methylamino)-1-(5-methylfuran-2-yl)ethanol

InChI

InChI=1S/C8H13NO2/c1-6-3-4-8(11-6)7(10)5-9-2/h3-4,7,9-10H,5H2,1-2H3

InChI Key

SQSLSPLVQYMJTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC)O

Origin of Product

United States

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